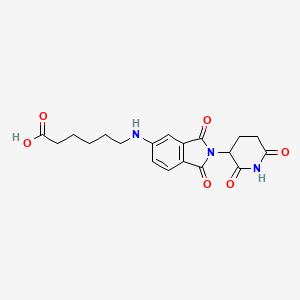![molecular formula C24H18N2O4 B13995532 N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide CAS No. 5926-32-9](/img/structure/B13995532.png)
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide is a complex organic compound with the molecular formula C24H18N2O4 This compound is characterized by the presence of a hydroxynaphthalene group, a nitrophenyl group, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide typically involves a multi-component reaction. One common method is the condensation reaction of 2-naphthol, aromatic aldehydes, and amides. This reaction can be catalyzed by various catalysts such as magnesium perchlorate (Mg(ClO4)2), sulfanilic acid, or cetrimonium bromide . The reaction is usually carried out under solvent-free conditions or in an aqueous medium, making it environmentally friendly and efficient.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the nitro group can produce amino derivatives.
科学的研究の応用
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide has a wide range of applications in scientific research:
Medicine: Some derivatives exhibit promising pharmacological activities, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . The compound’s enzyme inhibition properties are linked to its binding to the active sites of target enzymes, thereby blocking their activity.
類似化合物との比較
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide can be compared with other similar compounds, such as:
Naphthaldehyde-based Schiff bases: These compounds also contain a naphthalene ring and exhibit similar chromophoric properties.
Amidoalkyl-2-naphthols: These derivatives share the naphthol moiety and are known for their biological activities.
特性
CAS番号 |
5926-32-9 |
|---|---|
分子式 |
C24H18N2O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C24H18N2O4/c27-21-14-13-16-7-4-5-12-20(16)22(21)23(18-10-6-11-19(15-18)26(29)30)25-24(28)17-8-2-1-3-9-17/h1-15,23,27H,(H,25,28) |
InChIキー |
AOXLDXFRPQBDTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)








![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)


